molecular formula C9H10N4O B8779777 2-Methoxy-4-(1H-1,2,4-triazol-1-yl)aniline CAS No. 761440-72-6

2-Methoxy-4-(1H-1,2,4-triazol-1-yl)aniline

Cat. No. B8779777
M. Wt: 190.20 g/mol
InChI Key: OYUZZUIRBLEIRK-UHFFFAOYSA-N
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Patent
US08791130B2

Procedure details

A mixture of 4-bromo-2-methoxyaniline (208 mg, 1.03 mmol), 1,2,4-triazole (80 mg, 1.13 mmol), Cs2CO3 (0.67 g, 2.06 mmol) and CuI (20 mg, 0.103 mmol) in DMF was heated at 110° C. for 20 h. Further portions of 1,2,4-triazole (0.1 g, 1.44 mmol), Cs2CO3 (0.67 g, 2.06 mmol) and CuI (0.1 g, 0.52 mmol) were added and the mixture was heated a further 72 h at 110° C. The mixture was cooled, diluted with ethyl acetate (20 mL) and washed with water (2×20 mL). The combined aqueous washes were re-extracted with ethyl acetate (20 mL). The combined organics were passed through a phase separation cartridge and the solvent removed under reduced pressure. Purification of the residue via silica gel column chromatography (0-100% ethyl acetate/isohexane) gave 2-methoxy-4-(1H-1,2,4-triazol-1-yl)aniline as a light red solid (92 mg, 47%). 1H NMR (400 MHz, CDCl3): δ 8.41 (s, 1H); 8.05 (s, 1H); 7.11 (d, J=2.3, 1H); 6.99 (dd, J=8.3, 2.3, 1H); 6.74 (d, J=8.3, 1H); 3.97 (s, 2H); 3.92 (s, 3H).
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.67 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([O:9][CH3:10])[CH:3]=1.[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.C(OCC)(=O)C.[Cu]I>[CH3:10][O:9][C:4]1[CH:3]=[C:2]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[CH:8]=[CH:7][C:5]=1[NH2:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
208 mg
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)OC
Name
Quantity
80 mg
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
0.67 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
20 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
0.67 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated a further 72 h at 110° C
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed with water (2×20 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous washes were re-extracted with ethyl acetate (20 mL)
CUSTOM
Type
CUSTOM
Details
The combined organics were passed through a phase separation cartridge
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue via silica gel column chromatography (0-100% ethyl acetate/isohexane)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(N)C=CC(=C1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.